molecular formula C12H17ClINO3 B13775622 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 93475-91-3

2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride

Cat. No.: B13775622
CAS No.: 93475-91-3
M. Wt: 385.62 g/mol
InChI Key: OPDIUTJJIFADPV-UHFFFAOYSA-N
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Description

2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is a chemical compound with the molecular formula C12H17ClINO3. It is known for its unique structure, which includes an iodophenoxy group and a dimethylazanium moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride typically involves the reaction of 4-iodophenol with chloroacetyl chloride to form 4-iodophenoxyacetyl chloride. This intermediate is then reacted with 2-(dimethylamino)ethanol to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride undergoes various chemical reactions, including:

    Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, forming phenoxyacetyl derivatives.

    Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or bromine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products

    Oxidation: Iodophenol derivatives.

    Reduction: Phenoxyacetyl derivatives.

    Substitution: Halogen-substituted phenoxyacetyl derivatives.

Scientific Research Applications

2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other iodinated compounds.

    Biology: In studies involving iodinated compounds and their interactions with biological systems.

    Medicine: As a potential radiolabeling agent for imaging studies.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride involves its interaction with specific molecular targets. The iodophenoxy group can interact with iodine receptors, while the dimethylazanium moiety can interact with amine receptors. These interactions can lead to various biological effects, including changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium chloride
  • 2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium chloride
  • 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-dimethylazanium chloride

Uniqueness

2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for radiolabeling applications, making it valuable in scientific research.

Properties

CAS No.

93475-91-3

Molecular Formula

C12H17ClINO3

Molecular Weight

385.62 g/mol

IUPAC Name

2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C12H16INO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H

InChI Key

OPDIUTJJIFADPV-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)I.[Cl-]

Origin of Product

United States

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